Pirinidazole
Description
Historical Trajectory of Nitroimidazole Compounds in Research
The story of nitroimidazole compounds in research began in the 1950s with the discovery of Azomycin (2-nitroimidazole) from the bacterium Nocardia mesenterica. nih.govresearchgate.net This natural product demonstrated antibacterial properties and sparked interest in synthesizing and evaluating related compounds for therapeutic use. nih.gov This early work led to the development of metronidazole (B1676534) in the late 1950s, a 5-nitroimidazole that proved highly effective against the protozoan parasite Trichomonas vaginalis. sciforum.net The success of metronidazole established the 5-nitroimidazole scaffold as a critical area of research for new anti-infective agents. acs.orgunimib.it
Over the following decades, research expanded to explore the activity of nitroimidazoles against a wide range of anaerobic bacteria and protozoa, including Entamoeba histolytica and Giardia lamblia. sciforum.netnih.gov This led to the development of other notable nitroimidazoles like tinidazole, ornidazole (B1677491), and secnidazole. unimib.it In the late 1980s, the discovery of a bicyclic nitroimidazole with activity against Mycobacterium tuberculosis opened a new frontier in tuberculosis research, eventually leading to the approval of drugs like delamanid (B1670213) and pretomanid. nih.gov The history of nitroimidazoles is one of continuous discovery and development, with new derivatives and applications emerging over time.
Comparative Analysis of Pirinidazole within the Nitroimidazole Class
This compound shares the fundamental mechanism of action of other 5-nitroimidazoles, which involves the reduction of its nitro group in anaerobic environments to generate cytotoxic radicals that damage microbial DNA and proteins. vulcanchem.com However, variations in the chemical structure among different nitroimidazoles lead to differences in their activity, pharmacokinetics, and spectrum of efficacy.
| Feature | This compound | Metronidazole | Tinidazole |
| Core Structure | 5-nitroimidazole | 5-nitroimidazole | 5-nitroimidazole |
| Key Side Chains | Hydroxyethyl (B10761427), Piperazine (B1678402) | Hydroxyethyl | Ethyl-sulfonyl |
| Primary Indication | Antiprotozoal | Antibacterial, Antiprotozoal | Antiprotozoal |
| Mechanism | Prodrug activated by nitroreductase | Prodrug activated by nitroreductase | Prodrug activated by nitroreductase |
This table provides a simplified comparison of key features of this compound, Metronidazole, and Tinidazole.
Metronidazole, the most well-known of the class, is active against a broad range of anaerobic bacteria and protozoa. nih.govdrugbank.com Tinidazole generally exhibits a longer elimination half-life than metronidazole, which can influence its application. nih.gov this compound's development focused on its antiprotozoal activities. ncats.ioebook.de The specific substituents on the imidazole (B134444) ring of each compound, such as the piperazine ring in this compound, modulate properties like solubility, tissue penetration, and interaction with target enzymes, leading to their distinct profiles. vulcanchem.com For instance, the hydroxyethyl group, present in both this compound and Metronidazole, is known to enhance solubility and membrane permeability. vulcanchem.com
Contemporary Research Trajectories and Unanswered Questions Pertaining to this compound
Current research into nitroimidazole compounds continues to be an active area, driven by the need for new therapies against emerging and drug-resistant pathogens. acs.org While much of the recent focus in the broader nitroimidazole field has been on bicyclic derivatives for tuberculosis and other neglected tropical diseases, there remain unanswered questions specifically pertaining to this compound and its potential applications. nih.gov
A key area for further investigation is a more detailed understanding of this compound's mechanism of action at the molecular level. While the general mechanism of nitroreductase activation is understood, the precise interactions of its activated metabolites with specific cellular targets in different protozoan species are not fully elucidated. vulcanchem.com The reasons for its selective activity against certain parasites could be further explored, potentially revealing new therapeutic targets. nih.gov
Another avenue of research involves the potential for resistance to this compound. As with any antimicrobial agent, the possibility of pathogens developing resistance is a significant concern. Studies to understand the potential mechanisms of resistance to this compound, and whether cross-resistance with other nitroimidazoles occurs, would be valuable.
Finally, the synthesis of new this compound analogs could be a fruitful area of research. By modifying its side chains, it may be possible to enhance its efficacy, broaden its spectrum of activity, or improve its pharmacokinetic properties. Such studies could lead to the development of next-generation antiprotozoal agents.
Structure
3D Structure
Properties
CAS No. |
55432-15-0 |
|---|---|
Molecular Formula |
C10H10N4O2S |
Molecular Weight |
250.28 g/mol |
IUPAC Name |
2-[(1-methyl-5-nitroimidazol-2-yl)methylsulfanyl]pyridine |
InChI |
InChI=1S/C10H10N4O2S/c1-13-8(12-6-10(13)14(15)16)7-17-9-4-2-3-5-11-9/h2-6H,7H2,1H3 |
InChI Key |
IRVDBEMWNQAVEV-UHFFFAOYSA-N |
SMILES |
CN1C(=CN=C1CSC2=CC=CC=N2)[N+](=O)[O-] |
Canonical SMILES |
CN1C(=CN=C1CSC2=CC=CC=N2)[N+](=O)[O-] |
Other CAS No. |
55432-15-0 |
Origin of Product |
United States |
Synthetic Chemistry and Chemical Derivatization of Pirinidazole
Established Synthetic Pathways to Pirinidazole Core Structures
The synthesis of this compound, identified as 1-Methyl-2-(pyridyl-2-thiomethyl)-5-nitroimidazole, is centered around the construction of a 5-nitroimidazole core followed by the introduction of a pyridylthiomethyl substituent at the 2-position. The most logical and established pathway involves a nucleophilic substitution reaction.
This primary route consists of the reaction between a halogenated derivative of 1,2-dimethyl-5-nitroimidazole and a pyridine-2-thiol (B7724439) salt. Specifically, 1-methyl-2-chloromethyl-5-nitro-1H-imidazole serves as a key electrophilic intermediate. This intermediate is reacted with the sodium or potassium salt of pyridine-2-thiol (pyridin-2-thiolate). The thiolate anion acts as a potent nucleophile, displacing the chloride on the methyl group attached to the C2 position of the imidazole (B134444) ring to form the final thioether linkage of this compound.
Key Precursors and Reaction Conditions
1-Methyl-2-chloromethyl-5-nitro-1H-imidazole: This is the electrophilic component. Its synthesis has been described starting from 1-methyl-2-hydroxymethyl-5-nitro-1H-imidazole, which is commercially available or can be synthesized from 1-methyl-5-nitroimidazole. chemshuttle.comresearchgate.net The hydroxyl group is converted to a chlorine atom, typically using a chlorinating agent like thionyl chloride (SOCl₂). This creates a reactive electrophilic center at the methylene (B1212753) carbon.
Pyridine-2-thiol: This is the nucleophilic component. It is a commercially available reagent. To enhance its nucleophilicity, it is typically converted to its corresponding thiolate salt (e.g., sodium pyridin-2-thiolate) by treatment with a base such as sodium hydride (NaH) or sodium hydroxide (B78521) (NaOH) prior to the reaction.
The condensation reaction is generally carried out in a polar aprotic solvent, such as dimethylformamide (DMF) or acetonitrile (B52724), to facilitate the dissolution of the reactants and support the SN2 reaction mechanism. The reaction proceeds under mild conditions, often at room temperature or with gentle heating to ensure completion.
Table 1: Key Precursors for this compound Synthesis
| Precursor Name | Chemical Structure | Role in Synthesis |
|---|---|---|
| 1-Methyl-2-chloromethyl-5-nitro-1H-imidazole | ![]() |
Electrophile |
Synthetic Challenges and Innovations
The synthesis of this compound and related nitroimidazoles is not without its challenges. A primary difficulty in the broader synthesis of substituted imidazoles is controlling the regioselectivity during the initial N-alkylation of the imidazole ring. tandfonline.com For this compound, this is typically circumvented by starting with an already N-methylated precursor.
Another challenge involves potential side reactions. The nitro group, while generally stable, can be susceptible to reduction under certain conditions, and the basic conditions used to generate the thiolate can sometimes lead to undesired by-products. tandfonline.com Purification of the final product from starting materials and by-products can also be complex.
Innovations in this area have focused on improving reaction efficiency and simplifying procedures. One notable innovation in the broader field of nitroimidazole synthesis is the use of solid-liquid phase-transfer catalysis (PTC). tandfonline.com This method, using a catalyst like tetrabutylammonium (B224687) bromide (TBAB) with a solid base like potassium carbonate in an organic solvent, can lead to higher yields, shorter reaction times, and milder reaction conditions compared to traditional methods that use strong bases in homogenous solutions. tandfonline.com
Development of Novel Synthetic Methodologies for this compound and Analogues
Research into nitroimidazole synthesis is continually evolving, with a focus on creating more efficient, selective, and environmentally benign pathways. While specific novel methodologies for this compound are not extensively documented, trends in the synthesis of related nitroimidazole analogues point toward catalytic and green chemistry approaches.
Catalytic Approaches in this compound Synthesis
Catalysis offers significant advantages in organic synthesis, including increased reaction rates and selectivity. google.com For the synthesis of this compound analogues where the pyridyl and imidazole rings are linked by a carbon-carbon bond instead of a thioether, palladium-catalyzed cross-coupling reactions are a key methodology. The Suzuki-Miyaura reaction, for instance, can be used to couple a halogenated nitroimidazole (e.g., 2-bromo-1-methyl-5-nitroimidazole) with a pyridylboronic acid. mdpi.com Researchers have found that the choice of palladium catalyst and reaction conditions can control the regioselectivity of the coupling at different positions on the imidazole ring. mdpi.com
While the direct synthesis of this compound is a nucleophilic substitution, catalytic methods remain highly relevant for creating a library of structurally related analogues for further research.
Green Chemistry Principles in this compound Synthesis Research
Green chemistry aims to design chemical processes that reduce or eliminate the use and generation of hazardous substances. taylorandfrancis.comunimib.it In the context of this compound synthesis research, several green principles can be applied.
One major focus is the replacement of volatile and toxic organic solvents with more environmentally friendly alternatives. Water is an ideal green solvent, and researchers have successfully developed methods for nucleophilic substitution reactions on nitroimidazoles in aqueous media, sometimes even without a catalyst. rsc.org Such a catalyst-free reaction in water between 1-methyl-2-chloromethyl-5-nitro-1H-imidazole and pyridine-2-thiol would represent a significant green advancement.
Other green techniques applicable to the synthesis of this compound analogues include microwave-assisted organic synthesis (MAOS), which can dramatically reduce reaction times and energy consumption, and the use of solid-supported reagents and catalysts to simplify purification processes. google.comresearchgate.net
Table 2: Green Chemistry Approaches in Nitroimidazole Synthesis Research
| Green Chemistry Principle | Application in this compound/Analogue Synthesis | Potential Benefit |
|---|---|---|
| Use of Safer Solvents | Replacing traditional organic solvents (e.g., DMF) with water for the key nucleophilic substitution step. rsc.org | Reduced environmental impact and toxicity. |
| Energy Efficiency | Employing microwave irradiation to accelerate the reaction. | Shorter reaction times, lower energy consumption. |
| Catalysis | Using highly efficient catalysts (e.g., phase-transfer or palladium catalysts) in small amounts. tandfonline.commdpi.com | Increased atom economy, reduced waste. |
| Atom Economy | Designing syntheses, like catalyst-free additions, that maximize the incorporation of reactant atoms into the final product. rsc.org | Minimized generation of by-products. |
Chemical Modification Strategies for this compound Derivatives
The modification of a lead compound like this compound is a common strategy in medicinal chemistry to explore structure-activity relationships (SAR) and optimize properties. The this compound scaffold offers several sites for chemical modification.
A primary target for modification is the thioether linkage. This sulfur atom can be oxidized to form the corresponding sulfoxide (B87167) and sulfone derivatives. This modification significantly alters the electronic properties and polarity of the linker, which can impact biological activity and pharmacokinetics. The synthesis of related 5-nitroimidazole sulfones has been reported, often involving an SRN1 reaction mechanism. nih.gov
Another strategy involves modifications to the pyridine (B92270) ring. Introducing various substituents (e.g., alkyl, halogen, methoxy (B1213986) groups) onto the pyridine ring can modulate the compound's lipophilicity and its potential interactions with biological targets.
Finally, more complex derivatives can be created by replacing the pyridine-2-thiol precursor with other nucleophiles. This allows for the introduction of a wide variety of different heterocyclic or acyclic side chains at the C2-methyl position, leading to a diverse library of this compound analogues. The hydroxyl side chain of the related drug metronidazole (B1676534) has proven to be a robust site for such modifications, including its replacement with triazoles and dithiocarbamates. unimib.itisca.me
Table 3: Potential Chemical Modification Strategies for this compound
| Modification Site | Strategy | Potential Outcome |
|---|---|---|
| Thioether Linker | Oxidation to sulfoxide or sulfone. | Alters electronic properties, polarity, and metabolic stability. |
| Pyridine Ring | Introduction of various substituents. | Modulates lipophilicity and target binding affinity. |
| Imidazole Ring (N1) | Variation of the alkyl group (e.g., ethyl, propyl). | Influences pharmacokinetic properties. |
| C2-Side Chain | Replacement of the pyridylthio moiety with other functional groups via different nucleophiles. | Creates diverse analogues for SAR studies. |
Rational Design of Analogue Libraries
The rational design of analogue libraries for this compound is a strategic endeavor aimed at systematically exploring the impact of structural modifications on its biological activity. This process often begins with the core this compound scaffold, which consists of a 2-hydroxypyridine (B17775) (or its tautomeric 2-pyridone form) linked to a methyl-nitroimidazole moiety. Analogue libraries are then constructed by introducing a variety of substituents at different positions on both the pyridine and imidazole rings.
A common strategy involves the modification of a known active compound's structure to define a new series with a related scaffold. rsc.org Computational tools and methodologies, such as molecular docking and quantitative structure-activity relationship (QSAR) models, are frequently employed to guide the design of these libraries. researchgate.net These approaches help in prioritizing the synthesis of compounds that are most likely to exhibit desired properties. For instance, a library could be designed to explore the effects of varying electronic and steric properties by introducing a range of substituents on the pyridine ring.
The design of focused libraries is another key approach, where modifications are based on some understanding of the biological target. nih.gov If the target protein structure is known, libraries can be designed to optimize interactions with specific residues in the binding pocket. nih.gov In the absence of detailed structural information, a chemogenomic approach that utilizes sequence and mutagenesis data can be used to predict binding site properties and guide library design. nih.gov
Table 1: Exemplary Design Strategy for a this compound Analogue Library
| Scaffold Position | R-Group Variation | Rationale |
|---|---|---|
| Pyridine C4 | -H, -F, -Cl, -CH3, -OCH3 | To probe the effect of electronic and steric changes at this position. |
| Pyridine C5 | -H, -NO2, -NH2, -OH | To investigate the impact of electron-donating and withdrawing groups. |
| Pyridine C6 | -H, -CH3 | To assess the influence of substitution adjacent to the ring nitrogen. |
Site-Specific Functionalization Techniques
Site-specific functionalization allows for the precise modification of the this compound molecule at a single, desired position, which is crucial for establishing clear structure-activity relationships. Late-stage functionalization (LSF) has emerged as a powerful tool in medicinal chemistry, enabling the direct modification of complex molecules. nih.gov
Transition metal-catalyzed cross-coupling reactions are a cornerstone of site-specific functionalization. For instance, palladium-catalyzed reactions can be used to introduce new carbon-carbon or carbon-heteroatom bonds at specific positions on the pyridine or imidazole rings, provided a suitable handle like a halogen atom is present. ossila.com Visible-light photocatalysis offers another mild and efficient method for site-specific modifications, allowing for a range of transformations under gentle reaction conditions. nih.gov
For the pyridine moiety of this compound, functionalization can be achieved through various methods. For example, novel pirfenidone (B1678446) derivatives, which also contain a pyridone ring, have been synthesized using techniques such as Ru-catalyzed allylation and the use of coupling agents like HATU or HOBT to form amide derivatives. nih.gov These methods could potentially be adapted for the functionalization of the this compound scaffold.
Exploration of Bioisosteric Replacements
Bioisosteric replacement is a fundamental strategy in medicinal chemistry to optimize the physicochemical and pharmacological properties of a lead compound. researchgate.net This involves substituting a particular functional group or moiety with another that has similar steric and electronic properties, with the aim of improving potency, selectivity, or pharmacokinetic parameters. researchgate.netmdpi.com
For this compound, several bioisosteric replacements can be envisioned. The 2-hydroxypyridine ring can exist in tautomeric equilibrium with the 2-pyridone form. rsc.orgresearchgate.net This pyridone moiety can act as a bioisostere for amides, phenyls, pyridines, and pyridine N-oxides. rsc.org For instance, the trifluoromethyl group can be introduced as a bioisostere to enhance lipophilicity and cell membrane permeability. ossila.com
The nitroimidazole ring also presents opportunities for bioisosteric replacement. The nitro group is a key pharmacophore in many antimicrobial agents but can be associated with toxicity. uq.edu.au Bioisosteric replacement of the nitro group with other electron-withdrawing groups could be explored to modulate activity and reduce potential toxicity. Furthermore, the amide group in related nitroimidazole compounds like benznidazole (B1666585) has been successfully replaced with a 1,2,3-triazole ring, leading to compounds with improved activity. nih.gov This suggests that the linkage between the pyridine and imidazole rings in this compound could also be a target for bioisosteric modification.
Table 2: Potential Bioisosteric Replacements in the this compound Scaffold
| Original Moiety | Bioisosteric Replacement | Potential Advantage | Reference |
|---|---|---|---|
| Pyridine Ring | Phenyl Ring | Altered lipophilicity and metabolic stability | rsc.org |
| 2-Hydroxypyridine | 2-Pyridone | Modulation of H-bonding and tautomeric properties | rsc.orgresearchgate.net |
| Nitro Group (on Imidazole) | Sulfone, Cyano Group | Reduced potential for metabolic reduction and toxicity | uq.edu.au |
| Imidazole Ring | Pyrazole (B372694), Triazole | Altered H-bonding capacity and metabolic profile | researchgate.net |
Derivatization for Enhanced Molecular Recognition Studies
To understand how this compound interacts with its biological target, derivatives are often synthesized for molecular recognition studies. These studies aim to map the specific interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, that govern binding affinity and specificity. Techniques like Saturation Transfer Difference (STD) NMR and Transfer-NOESY (tr-NOESY) can be used to identify the binding epitope of a ligand when it is in complex with a protein. researchgate.net
Derivatization can involve the introduction of specific labels or functional groups that facilitate these studies. For example, the synthesis of fluorinated analogues can be useful for ¹⁹F-NMR studies, which can provide a sensitive probe of the local environment upon binding. chemrxiv.org Similarly, the introduction of photo-reactive groups can allow for photo-affinity labeling experiments to covalently link the drug to its target, enabling its identification.
The pyridazine (B1198779) ring, a bioisostere of pyridine, is known for its unique physicochemical properties, including a high dipole moment and dual hydrogen-bonding capacity, which are important in drug-target interactions. nih.gov Synthesizing this compound analogues where the pyridine ring is replaced by a pyridazine could provide valuable insights into the role of these specific interactions in molecular recognition. nih.gov
Mechanistic Investigations of this compound Synthesis Reactions
Understanding the reaction mechanisms involved in the synthesis of this compound is crucial for optimizing reaction conditions, improving yields, and controlling the formation of byproducts. While specific mechanistic studies for this compound synthesis are not extensively documented in publicly available literature, plausible mechanisms can be inferred from the synthesis of related heterocyclic compounds like pyrazoles, pyridines, and other nitroimidazoles.
The synthesis of substituted pyrazoles often involves the cyclocondensation of 1,3-dicarbonyl compounds with hydrazine (B178648) derivatives. mdpi.com The mechanism typically proceeds through the formation of a hydrazone intermediate, followed by intramolecular cyclization and dehydration to form the pyrazole ring. mdpi.com Similarly, the synthesis of the pyridine ring can be achieved through various multi-component reactions, with mechanisms involving a series of condensation, cyclization, and aromatization steps. nih.gov
For the nitroimidazole moiety, its synthesis often starts from a pre-formed imidazole ring that is subsequently nitrated. The reductive bioactivation of the nitroimidazole group is considered a key step in the mechanism of action of many drugs in this class. dovepress.com This process involves the reduction of the nitro group to form reactive radical species, particularly under hypoxic conditions. dovepress.com While this is related to its biological activity rather than its synthesis, understanding the redox properties of the nitroimidazole ring is essential.
A plausible synthetic route to this compound could involve the coupling of a pre-functionalized 2-hydroxypyridine derivative with a suitable nitroimidazole precursor. The mechanism of this coupling reaction would depend on the specific reagents and conditions used, but would likely involve a nucleophilic substitution or a transition metal-catalyzed cross-coupling reaction.
Molecular and Biochemical Mechanisms of Action Research
Cellular Uptake and Intracellular Localization Studies
The entry of Pirinidazole into target cells is a critical first step for its biological activity. Like many small molecule drugs, its passage across the plasma membrane is thought to be mediated by various transport mechanisms. pinkbook.org.nznih.govmsdmanuals.com While specific studies on this compound's uptake are not extensively detailed in the available literature, the transport of similar xenobiotics often involves both passive diffusion and carrier-mediated transport by solute carrier (SLC) and ATP-binding cassette (ABC) transporters. nih.govmsdmanuals.com The physicochemical properties of this compound, such as its lipophilicity and molecular size, would influence its ability to passively diffuse across the lipid bilayer of the cell membrane.
Once inside the cell, the localization of this compound is crucial for its mechanism of action. The compound's journey through various intracellular routes determines its subcellular destination. aginganddisease.org For a drug to be effective, it often needs to reach specific subcellular compartments where its targets are located. nih.gov The process of internalization can influence the drug's cytotoxicity and therapeutic efficacy. mdpi.com Nanoparticles, for instance, are known to be taken up through various endocytic pathways, including clathrin-mediated endocytosis, caveolae-mediated endocytosis, and macropinocytosis, which then determines their subsequent intracellular trafficking to compartments like endosomes and lysosomes. aginganddisease.orgnih.govd-nb.info While this compound is a small molecule and not a nanoparticle, the principles of intracellular trafficking are relevant. Its ability to reach and accumulate in specific organelles is a key aspect of its biological effect. Further research is needed to fully elucidate the specific transporters involved in this compound uptake and its precise subcellular distribution.
Enzymatic Bioactivation Pathways of this compound
This compound, as a nitroimidazole, is a prodrug that requires metabolic activation to exert its cytotoxic effects. nih.gov This bioactivation is a key step in its mechanism of action.
The activation of nitroimidazoles like this compound is primarily carried out by a class of enzymes known as nitroreductases. nih.govnih.govresearchgate.net These enzymes are flavoproteins that catalyze the reduction of the nitro group on the imidazole (B134444) ring. nih.gov This process is crucial as the parent compound is relatively inert, and its biological activity is dependent on the formation of reactive reduction products. ackerleylab.com
Nitroreductases utilize flavin mononucleotide (FMN) or flavin adenine (B156593) dinucleotide (FAD) as cofactors and NADH or NADPH as reducing agents to facilitate the transfer of electrons to the nitro group. nih.gov The reduction process can occur via two main types of nitroreductases:
Type I nitroreductases: These are oxygen-insensitive enzymes that catalyze a two-electron reduction of the nitro group, leading to the formation of nitroso and subsequently hydroxylamino derivatives. plos.org These highly reactive species are considered responsible for the cytotoxic effects. plos.org
Type II nitroreductases: These enzymes are oxygen-sensitive and perform a one-electron reduction, generating a nitro anion radical. In the presence of oxygen, this radical can be re-oxidized back to the parent nitro compound in a futile cycle, which can lead to the generation of superoxide (B77818) radicals.
The expression and activity of these nitroreductases in target cells are, therefore, critical determinants of the efficacy of nitroimidazole compounds. nih.govresearchgate.net
The enzymatic reduction of this compound's nitro group by nitroreductases leads to the formation of a cascade of highly reactive and unstable metabolites and intermediates. dovepress.comresearchgate.net The characterization of these transient species is essential for understanding the molecular basis of the drug's toxicity. dovepress.com Due to their instability, direct detection of these reactive intermediates is challenging. dovepress.com Therefore, trapping agents are often employed to form stable adducts that can be identified and characterized using techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS). dovepress.comrsc.org
The bioactivation process for compounds with similar structural motifs, such as those containing cyclic tertiary amines, often involves the formation of reactive iminium ions. mdpi.com These electrophilic intermediates can be trapped with nucleophiles like potassium cyanide (KCN) to form stable cyano adducts, confirming their transient existence. rsc.orgmdpi.com For other types of reactive species, such as quinone-imines or quinone-methides, glutathione (B108866) (GSH) is a common trapping agent. researchgate.netnih.gov
The reactive metabolites generated from this compound are believed to be the ultimate effectors of its biological activity, capable of interacting with and damaging critical cellular macromolecules. researchgate.net
Molecular Interactions with Biological Targets
Once activated, the reactive metabolites of this compound can interact with various biological macromolecules, leading to cellular damage and death.
A primary target for the reactive metabolites of many nitroimidazoles is the cellular DNA. ackerleylab.com The electrophilic nature of the activated intermediates allows them to covalently bind to DNA, forming DNA adducts. mdpi.comnih.govnih.gov This covalent modification of DNA can disrupt its structure and function, leading to strand breaks, inhibition of DNA synthesis, and ultimately, cell death. nih.gov
The formation of covalent bonds with DNA is considered a critical step for the activity of certain classes of antimicrobial and anticancer agents. mdpi.comfrontiersin.org For instance, pyrrolobenzodiazepines (PBDs) exert their effects by covalently binding to guanine (B1146940) bases in the minor groove of DNA. mdpi.com The inability to form these covalent adducts, as seen in dilactam analogues of PBDs which lack the reactive imine group, results in a significant loss of activity against certain bacteria. mdpi.com While specific studies detailing the interaction of this compound's metabolites with DNA are limited, the general mechanism of action for nitroimidazoles strongly suggests that DNA damage through covalent adduction is a key event.
In addition to DNA, cellular proteins are also major targets for the reactive metabolites of this compound. biorxiv.org The formation of covalent adducts between drugs or their metabolites and proteins is a well-established mechanism of drug-induced toxicity. biorxiv.orgfrontiersin.orgnih.gov These adducts can alter the structure and function of proteins, leading to a variety of detrimental consequences. frontiersin.org
The reactive electrophilic species generated during this compound's bioactivation can react with nucleophilic amino acid residues in proteins, such as cysteine, histidine, and tyrosine. mdpi.comsc.edu The formation of these protein adducts can lead to:
Enzyme Inhibition: Covalent modification of an enzyme's active site can lead to irreversible inhibition of its catalytic activity. nih.gov
Induction of Immune Responses: Drug-protein adducts can be recognized as foreign by the immune system, potentially leading to hypersensitivity reactions. nih.gov
The specific proteins targeted by this compound's reactive metabolites and the functional consequences of this adduction are areas that require further investigation to fully understand the compound's complete mechanism of action.
Investigation of Enzymatic Inhibition or Modulation
The primary mechanism of this compound, as with other 5-nitroimidazoles, is that of a prodrug that requires intracellular activation to exert its cytotoxic effects. This activation is a reductive process heavily reliant on the specific enzymatic machinery present in anaerobic or microaerophilic pathogens.
Redox Activation by Nitroreductases: The key to this compound's selective toxicity is the enzymatic reduction of its nitro group. In the low-redox-potential environment of anaerobic organisms, enzymes such as nitroreductases transfer electrons to this compound. This one-electron reduction converts the parent compound into a highly reactive nitro radical anion. In the presence of oxygen, this radical is rapidly reoxidized back to the inactive parent compound, a futile cycle that protects aerobic host cells. However, in the anaerobic target cell, the radical anion can undergo further reduction, leading to the formation of cytotoxic nitroso and hydroxylamine (B1172632) derivatives. These reactive intermediates are the ultimate effectors of the drug's activity.
Inhibition of Pyruvate (B1213749):Ferredoxin Oxidoreductase (PFOR): A principal molecular target for the activated metabolites of this compound is the enzyme Pyruvate:Ferredoxin Oxidoreductase (PFOR). PFOR is a key enzyme in the central metabolism of anaerobic bacteria and protozoa, responsible for the oxidative decarboxylation of pyruvate to form acetyl-CoA. patsnap.com This reaction is crucial for the organism's energy production. The reactive intermediates generated from this compound inhibit PFOR, thereby disrupting the pathogen's core energy metabolism. vulcanchem.com This inhibition is a critical component of its antimicrobial action against organisms like Entamoeba histolytica and Giardia lamblia. vulcanchem.comnih.gov The electrons generated from the PFOR-catalyzed reaction are transferred to ferredoxin, which in turn is a key player in the reductive activation of the nitroimidazole prodrug, creating a self-potentiating cycle of toxicity. mdpi.comnih.gov
Enzyme Inhibition Mechanisms: The interaction between a drug and an enzyme can be characterized in several ways. Understanding these classifications is crucial for characterizing the specific nature of this compound's action on its target enzymes.
| Inhibition Type | Description |
| Competitive | The inhibitor binds to the active site of the enzyme, preventing the substrate from binding. Its effect can be overcome by increasing substrate concentration. |
| Noncompetitive | The inhibitor binds to an allosteric (non-active) site on the enzyme, changing the enzyme's conformation and reducing its catalytic efficiency. This type of inhibition is not overcome by increasing substrate concentration. |
| Uncompetitive | The inhibitor binds only to the enzyme-substrate complex, preventing the conversion of the substrate to product. |
| Irreversible | The inhibitor forms a permanent, often covalent, bond with the enzyme, leading to its permanent inactivation. nih.gov The reactive radicals produced from this compound are known to covalently bind to macromolecules, suggesting an irreversible component to its action. vulcanchem.com |
Comparative Analysis of Molecular Mechanisms with Other Nitroimidazoles
This compound belongs to the 5-nitroimidazole class of antimicrobial agents, which includes well-known drugs such as Metronidazole (B1676534) and Tinidazole. While they share a core mechanism of action, subtle differences in their structure, pharmacokinetics, and spectrum of activity exist.
The fundamental mechanism is conserved across these compounds: they all function as prodrugs activated by anaerobic redox pathways. vulcanchem.commsdmanuals.compatsnap.com The nitro group at the 5-position of the imidazole ring is essential for their activity, serving as the electron acceptor in the initial reduction step. vulcanchem.com This reductive activation, catalyzed by enzymes like PFOR and ferredoxin, generates cytotoxic radicals that induce cellular damage. mdpi.com The primary endpoint of this damage is the organism's DNA, where the activated metabolites cause strand breaks and loss of helical structure, ultimately inhibiting DNA replication and leading to cell death. vulcanchem.comnih.govpatsnap.com
| Feature | This compound | Metronidazole | Tinidazole |
| Class | 5-Nitroimidazole | 5-Nitroimidazole | 5-Nitroimidazole |
| Activation | Reductive activation of nitro group in anaerobic environments. vulcanchem.com | Reductive activation of nitro group in anaerobic environments. msdmanuals.com | Reductive activation of nitro group in anaerobic environments. patsnap.com |
| Primary Target | DNA (strand breaks, helix disruption), PFOR. vulcanchem.com | DNA (disruption and inhibition of synthesis). msdmanuals.com | DNA (strand breaks, loss of helical structure). patsnap.com |
| Key Activating Enzymes | Nitroreductases, PFOR/Ferredoxin system. vulcanchem.com | PFOR/Ferredoxin system. nih.gov | Intracellular redox proteins. patsnap.com |
| Key Structural Feature | Contains a piperazine (B1678402) moiety. vulcanchem.com | Contains a hydroxyethyl (B10761427) and a methyl group. | Contains an ethylsulfonyl group. |
Exploration of Novel Molecular Targets for this compound Activity
While the established mechanism of action for this compound and other nitroimidazoles centers on reductive activation and subsequent DNA damage, ongoing research within the nitroaromatic drug class points toward additional or alternative molecular targets. These explorations are often driven by the need to overcome emerging drug resistance and to broaden the therapeutic applications of these compounds.
Research into other nitroimidazole compounds used against different pathogens has revealed novel targets that could be relevant for future investigations into this compound's full range of activity.
DNA Topoisomerase II: A study on newly synthesized nitroimidazole enols found that the lead compound could cleave bacterial DNA. Molecular docking simulations suggested that this activity might be mediated through interactions with DNA topoisomerase II, an enzyme crucial for managing DNA topology during replication. nih.gov This presents a plausible, though currently unexplored, target for this compound.
Cell Wall Synthesis Enzymes: In the context of tuberculosis treatment, the bicyclic nitroimidazoles Pretomanid and Delamanid (B1670213) have been shown to have a unique target. After activation, their metabolites inhibit DprE2, an essential enzyme in the synthesis of the mycobacterial cell wall component, arabinogalactan. researchgate.net While structurally distinct from this compound and targeting a pathogen with a different cell envelope, this finding highlights that nitroimidazoles are capable of targeting pathways other than DNA replication and energy metabolism.
Thioredoxin Reductase: In Giardia lamblia, in addition to PFOR, the enzyme thioredoxin reductase has been implicated in the activation of 5-nitroimidazole drugs. nih.govnih.gov Resistance mechanisms have been linked to alterations in this enzyme, suggesting it is a relevant component of the drug's molecular pathway.
The exploration of these alternative targets is significant. It suggests that the "nonspecific" label often applied to the DNA-damaging action of nitroimidazoles may be an oversimplification. Future research may reveal that this compound's efficacy is the result of a multi-targeted assault on the pathogen, involving not only the disruption of DNA and energy metabolism via PFOR inhibition but potentially also interference with cell wall synthesis or the function of other critical enzymes like topoisomerases.
Molecular Mechanisms of Resistance to Pirinidazole
Biochemical Adaptations Leading to Resistance
Biochemical alterations within the pathogen are a primary means of developing resistance to pirinidazole. These changes often involve the very pathways that are responsible for the drug's activation or the cell's natural defense systems.
Altered Expression or Activity of Nitroreductases
The activation of this compound is dependent on the action of nitroreductases, enzymes that reduce the nitro group of the drug to create cytotoxic radicals. vulcanchem.com A key mechanism of resistance, therefore, involves the decreased activity or expression of these enzymes. nih.govnih.gov When the function of nitroreductases is compromised, the prodrug is not efficiently activated, leading to a significant reduction in its efficacy. nih.govresearchgate.net This can occur through mutations in the genes encoding these enzymes or through changes in their expression levels. For instance, in other nitroimidazole drugs, resistance has been linked to mutations or deletions in the genes encoding the activating nitroreductases, such as NTRI in Trypanosoma cruzi. plos.org While no clinical resistance to this compound has been reported to date, in vitro studies have shown a lower tendency for resistance development compared to metronidazole (B1676534). vulcanchem.com
Enhanced Drug Efflux Systems
Drug efflux pumps are membrane proteins that can actively transport a wide range of compounds, including antibiotics, out of the cell. scielo.brfrontiersin.org Overexpression or increased activity of these pumps can lead to multidrug resistance by reducing the intracellular concentration of the drug to sub-therapeutic levels. scielo.brmdpi.com In Gram-negative bacteria, these systems are often complex, consisting of proteins in the cytoplasmic membrane, the periplasm, and the outer membrane. scielo.br While specific data on this compound and efflux pumps is limited, this mechanism is a well-established mode of resistance for other antimicrobial agents. frontiersin.orgnih.gov The inhibition of these efflux pumps is being explored as a strategy to restore the effectiveness of antibiotics. frontiersin.org
Modulation of Intracellular Redox Homeostasis
The mechanism of action of this compound involves the generation of reactive nitro species, which induce oxidative stress within the pathogen. vulcanchem.com Consequently, pathogens can develop resistance by enhancing their antioxidant defenses to counteract this drug-induced oxidative stress. mdpi.comnih.gov This can involve the upregulation of enzymes that detoxify reactive oxygen species (ROS), thereby maintaining redox homeostasis and mitigating the cytotoxic effects of the activated drug. mdpi.comresearchgate.net The ability of a pathogen to modulate its intracellular redox environment is a critical factor in its survival against oxidative challenges, including those posed by redox-active drugs like this compound. nih.govdrugtargetreview.com
Genetic and Genomic Determinants of Resistance
Underlying the biochemical adaptations are genetic changes that provide the basis for resistance. These can range from single point mutations to larger genomic rearrangements.
Identification of Gene Mutations Conferring Resistance
Mutations in specific genes are a common cause of drug resistance. nih.gov For nitroimidazoles, mutations in the genes encoding nitroreductases are a primary mechanism of resistance. plos.org These mutations can lead to the production of a non-functional or less efficient enzyme, thereby preventing the activation of the prodrug. nih.gov For example, mutations in the rdxA gene, which encodes an NADPH nitroreductase, can lead to metronidazole resistance. nih.gov Similarly, mutations in genes encoding drug targets or proteins involved in drug transport can also confer resistance. vcahospitals.complos.orgmit.edu In some cases, mutations in metabolic genes have been found to confer antibiotic resistance. mit.edu
Table 1: Examples of Gene Mutations Conferring Resistance to Antimicrobials
| Drug Class | Gene | Type of Mutation | Consequence |
| Nitroimidazoles | ntrI | Deletion/Mutation | Loss of function, reduced prodrug activation plos.org |
| Quinolones | gyrA | Point mutation | Altered drug target, reduced binding |
| Macrolides | 23S rRNA | Point mutation | Altered drug target, reduced binding nih.gov |
| Rifamycins | rpoB | Point mutation | Altered drug target, reduced binding |
Gene Deletions and Copy Number Variations
Genomic structural variations, such as gene deletions and copy number variations (CNVs), can also contribute to drug resistance. mdpi.comnih.gov Deletion of a gene responsible for drug activation, such as a nitroreductase, would lead to resistance. mdpi.com Conversely, an increase in the copy number of a gene encoding a drug efflux pump or a resistance-conferring enzyme could lead to higher levels of the corresponding protein and enhanced resistance. nih.govnih.govbiorxiv.org CNVs are a known mechanism of adaptation in various organisms, allowing for rapid evolution in response to environmental pressures, including the presence of antimicrobial drugs. mdpi.comnih.gov
Transcriptomic and Proteomic Profiling of Resistant Strains
While specific transcriptomic and proteomic studies focused exclusively on this compound are not extensively documented in publicly available literature, a wealth of information from closely related 5-nitroimidazoles, particularly metronidazole, provides a robust framework for understanding the likely mechanisms of resistance. These studies in various organisms, such as Trichomonas vaginalis and Bacteroides fragilis, consistently point to alterations in the drug activation pathway and cellular stress responses. nih.govfrontiersin.orgnih.gov
Proteomic analyses comparing susceptible and resistant strains have identified a core set of differentially expressed proteins. A primary mechanism of resistance is the downregulation of enzymes required for the reductive activation of the nitroimidazole prodrug. nih.govunimib.it Key proteins implicated in resistance include:
Pyruvate (B1213749):ferredoxin oxidoreductase (PFOR): This enzyme is crucial for the metabolic pathway that provides the low-redox potential electrons needed to reduce the nitro group of this compound. Reduced expression or activity of PFOR is a common feature in resistant strains. nih.govunimib.it
Ferredoxin (Fdx): This small, iron-sulfur protein acts as the direct electron donor to the nitroimidazole molecule. Downregulation of ferredoxin is strongly associated with resistance. nih.gov
Nitroreductases (NTRs): A family of enzymes that can activate nitroimidazoles. While their specific roles can vary between organisms, alterations in their expression are linked to resistance. mdpi.com
Flavin Reductase 1 (FR1): Initially thought to be an oxygen-scavenging enzyme, recent proteomic studies have identified FR1 as a ferric iron reductase. Its downregulation is consistently observed in both laboratory-induced and clinical metronidazole-resistant T. vaginalis strains, suggesting a novel activation mechanism for nitroimidazoles involving ferrous iron. nih.govnih.gov
In addition to reduced drug activation, resistant strains often exhibit upregulation of proteins involved in antioxidant defense and DNA repair, which helps them cope with the cytotoxic effects of the activated drug. Transcriptomic analysis of benznidazole-resistant Trypanosoma cruzi revealed upregulation of antioxidant enzymes like ascorbate (B8700270) peroxidase (APX) and iron superoxide (B77818) dismutase (Fe-SOD), indicating that enhanced defense against oxidative stress is a key resistance strategy. nih.gov
Table 1: Differentially Expressed Proteins in Nitroimidazole-Resistant Strains (Based on Metronidazole Studies)
| Protein | Function | Observed Change in Resistant Strains | Implication in Resistance | Reference |
| Pyruvate:ferredoxin oxidoreductase (PFOR) | Electron transfer for drug activation | Downregulation | Decreased prodrug activation | nih.gov |
| Ferredoxin (Fdx) | Direct electron donor to drug | Downregulation | Decreased prodrug activation | nih.gov |
| Flavin Reductase 1 (FR1) | Ferric iron reductase | Downregulation | Impaired drug-protein complex formation | nih.govnih.gov |
| Thioredoxin Reductase (TrxR) | Antioxidant defense, redox regulation | Downregulation | Reduced drug activation, altered redox state | nih.gov |
| Iron Superoxide Dismutase (Fe-SOD) | Antioxidant defense | Upregulation | Neutralization of cytotoxic radicals | nih.gov |
| ABC Transporters | Efflux pumps | Upregulation | Increased drug efflux from the cell | nih.gov |
Mechanisms of Cross-Resistance to Other Nitroimidazoles and Chemotherapeutics
Cross-resistance occurs when a mechanism that confers resistance to one drug also makes the organism resistant to other, often structurally related, compounds. gardp.org Resistance to this compound is highly likely to be associated with cross-resistance to other 5-nitroimidazoles like metronidazole and tinidazole. nih.gov
This phenomenon is primarily due to their shared mechanism of activation. Since resistance often involves the downregulation of the PFOR/ferredoxin pathway, any drug that relies on this same pathway for its activation will be rendered less effective. nih.govuq.edu.au Studies on Trypanosoma brucei have demonstrated this reciprocal cross-resistance; parasites selected for resistance against the nitro drug nifurtimox (B1683997) were also found to be highly resistant to fexinidazole, and vice versa. nih.gov This highlights the significant clinical challenge posed by cross-resistance within the nitroaromatic drug class. nih.gov
Cross-resistance is not limited to drugs with the same mechanism of action. Broader resistance can emerge through upregulation of multidrug efflux pumps, such as those from the ATP-binding cassette (ABC) transporter superfamily. nih.gov These pumps can expel a wide range of structurally diverse compounds from the cell, potentially leading to reduced susceptibility to this compound and other unrelated chemotherapeutics. gardp.org Furthermore, modifications to the cell membrane, such as alterations in lipopolysaccharide (LPS) composition in bacteria, can decrease permeability for multiple drugs, conferring a low-level, broad-spectrum resistance phenotype. mdpi.com
Table 2: Examples of Cross-Resistance Involving Nitro-Drugs
| Organism | Primary Resistant Drug | Drug with Cross-Resistance | Underlying Mechanism | Reference |
| Trichomonas vaginalis | Metronidazole | Tinidazole, Ornidazole (B1677491) | Shared activation pathway (PFOR/Fdx downregulation) | nih.gov |
| Trypanosoma brucei | Nifurtimox | Fexinidazole | Reciprocal downregulation of activating enzymes | nih.gov |
| Trypanosoma brucei | Fexinidazole | Nifurtimox | Reciprocal downregulation of activating enzymes | nih.gov |
| Helicobacter pylori | Metronidazole | Clarithromycin, Amoxicillin | Altered membrane permeability (LPS modification) | mdpi.com |
Strategies for Overcoming Resistance at the Molecular Level
Combating the emergence of this compound resistance requires innovative strategies that target the specific molecular changes in resistant organisms.
Rational drug design aims to create molecules that can overcome known resistance mechanisms. umassmed.edunih.gov One approach is the development of "resistance reversal agents" or "chemosensitizers." These compounds are not necessarily antimicrobial on their own but act to restore the sensitivity of a resistant pathogen to a specific drug. nih.govjmbfs.org For this compound, such an agent might work by:
Inhibiting Efflux Pumps: Designing molecules that specifically block the action of ABC transporters that may be responsible for pumping this compound out of the cell.
Modulating Metabolic Pathways: Creating compounds that reactivate or bypass the downregulated PFOR/ferredoxin pathway, thereby restoring the cell's ability to reduce this compound into its active form.
A second, more direct strategy involves the rational design of new nitroimidazole analogues that can evade existing resistance mechanisms. uq.edu.au By modifying the side chains attached to the imidazole (B134444) ring, it may be possible to create a new compound that is no longer a substrate for the overexpressed efflux pumps or can be activated by an alternative enzymatic pathway that is not downregulated in resistant strains. uq.edu.auplos.org This approach seeks to develop a balanced, dual-targeting antibiotic that interacts with multiple, highly conserved amino acids of its target proteins, thereby reducing the likelihood of resistance emerging from a single point mutation. plos.org
The molecular rationale for using combination therapy is to simultaneously attack multiple, independent cellular targets, thereby significantly lowering the probability of a pathogen developing resistance to both agents at once. frontiersin.orgharvard.edu For this compound, a combination strategy could be designed based on several molecular principles:
Synergistic Targeting: Combining this compound with a drug that has a completely different mechanism of action. For example, pairing it with an agent that disrupts protein synthesis or cell wall integrity. This creates a multi-pronged attack that is difficult for the pathogen to overcome. nih.gov
Inhibition of Resistance Mechanisms: A powerful combination involves pairing this compound with a resistance reversal agent, as described above. For instance, combining this compound with an efflux pump inhibitor would trap the drug inside the cell, increasing its intracellular concentration and restoring its efficacy. nih.gov
Synthetic Lethality: This occurs when the inhibition of two different targets simultaneously is lethal to the cell, while inhibiting either one alone is not. Genomic and proteomic data from resistant strains can help identify potential synthetic lethal partners for this compound by revealing pathways that the pathogen becomes critically dependent upon in the resistant state. frontiersin.org
The ultimate goal of combination therapy is to achieve a synergistic effect, where the combined therapeutic outcome is greater than the sum of the effects of the individual drugs. nih.gov This can allow for the use of lower concentrations of each drug, potentially reducing toxicity while enhancing antimicrobial efficacy and slowing the development of future resistance. nih.gov
Advanced Analytical Methodologies for Pirinidazole Research
Chromatographic Techniques for Analysis of Pirinidazole and its Metabolites
Chromatography stands as the cornerstone for separating and quantifying this compound from its potential impurities and metabolites in various matrices, including bulk drug substances, pharmaceutical formulations, and biological samples.
High-Performance Liquid Chromatography (HPLC) Method Development
High-Performance Liquid Chromatography (HPLC), particularly in the reverse-phase (RP-HPLC) mode, is a principal technique for the analysis of nitroimidazoles. The development of an HPLC method for this compound would involve the systematic optimization of several key parameters to achieve adequate separation, resolution, and quantification.
Method Development Insights from Analogous Compounds: Studies on the related nitroimidazole, Tinidazole, provide a strong blueprint for developing a method for this compound. A typical RP-HPLC method involves a C8 or C18 stationary phase, which provides the necessary hydrophobicity to retain the analyte. The mobile phase composition is critical for achieving optimal separation. A common approach involves a mixture of an aqueous buffer (such as phosphate (B84403) buffer) and an organic modifier like acetonitrile (B52724) or methanol. eurjchem.comakjournals.comresearchgate.netipinnovative.comsemanticscholar.org The pH of the buffer is adjusted to ensure the analyte is in a suitable ionic state for retention and to achieve sharp, symmetrical peaks. akjournals.com
For instance, a validated method for Tinidazole utilized a Zorbax C-8 column with a mobile phase of Acetonitrile, Methanol, and Water (10:20:70 v/v), achieving a retention time of 6.0 minutes. researchgate.net Another method for Tinidazole and Ciprofloxacin used an Inertsil C18 column with a mobile phase of phosphate buffer (pH 6.8) and acetonitrile (82:18 v/v). ipinnovative.com Detection is typically performed using a UV detector set at a wavelength where the nitroimidazole chromophore exhibits maximum absorbance, often in the range of 316-320 nm. researchgate.netipinnovative.com
The validation of such a method, following International Conference on Harmonization (ICH) guidelines, is crucial and includes assessing specificity, linearity, accuracy, precision, and robustness to ensure it is suitable for its intended purpose. eurjchem.comijpsjournal.com
Table 1: Example HPLC Method Parameters for Nitroimidazole Analysis
| Parameter | Example Method 1 (Tinidazole) researchgate.net | Example Method 2 (Tinidazole) semanticscholar.org | Example Method 3 (Metronidazole/Tinidazole) akjournals.com |
|---|---|---|---|
| Column | Zorbax C-8 (250 x 4.6mm, 5µm) | C18 (250 x 4.6 mm, 5 µm) | µ-bondapack C18 (250 mm × 4.6 mm) |
| Mobile Phase | Acetonitrile: Methanol: Water (10:20:70 v/v) | Methanol: Phosphate Buffer pH 6.8 (50:50 v/v) | 0.005M KH2PO4: Acetonitrile (80:20 v/v), pH 4.0 |
| Flow Rate | 1.0 ml/min | Not Specified | 1.4 mL/min |
| Detection (UV) | 320 nm | 317 nm | 324 nm |
| Retention Time | 6.0 min | 5.8 min | Not Specified |
Ultra-High Performance Liquid Chromatography (UHPLC) Optimization
Ultra-High Performance Liquid Chromatography (UHPLC) represents a significant advancement over conventional HPLC, utilizing columns with smaller particle sizes (typically sub-2 µm). This results in markedly higher resolution, greater sensitivity, and significantly faster analysis times. researchgate.net For this compound research, optimizing a UHPLC method would translate to improved throughput for quality control testing and enhanced detection of trace-level metabolites.
The principles of method translation from HPLC to UHPLC are well-established and can be aided by specialized software. lcms.cz A UHPLC method for analyzing multiple nitroimidazoles, including their metabolites, has been successfully developed using a C18 column and a gradient elution with a mobile phase composed of 0.1% formic acid in water and acetonitrile. nih.gov This approach allows for the separation of a complex mixture of parent drugs and their metabolites in a short run time. researchgate.netnih.gov The increased peak capacity of UHPLC is particularly advantageous for resolving structurally similar metabolites from the parent drug and from each other.
Gas Chromatography (GC) for Volatile Derivatives and Impurities
Gas Chromatography (GC) is a powerful technique for the analysis of volatile and semi-volatile compounds. ijpsjournal.com While nitroimidazoles like this compound are generally non-volatile due to their polarity, GC can be employed for specific applications, such as the analysis of volatile organic impurities or residual solvents from the manufacturing process. filab.fr
For the analysis of the this compound molecule itself or its non-volatile metabolites by GC, a derivatization step is necessary. sigmaaldrich.comresearchgate.net Derivatization converts the polar, non-volatile analytes into more volatile and thermally stable derivatives suitable for GC analysis. jfda-online.commdpi.com Common derivatization techniques include silylation or acylation, which target active hydrogen groups. sigmaaldrich.comjfda-online.com Although effective, derivatization adds a step to the sample preparation process and must be carefully controlled to ensure complete and reproducible reactions. researchgate.net
Hyphenated Techniques (e.g., LC-MS, GC-MS/MS) for Comprehensive Profiling
Hyphenated techniques, which couple the separation power of chromatography with the detection specificity and sensitivity of mass spectrometry (MS), are indispensable for comprehensive drug analysis.
Liquid Chromatography-Mass Spectrometry (LC-MS) and Tandem MS (LC-MS/MS) are the gold standards for metabolite profiling and quantification in biological matrices. nih.govmdpi.comscielo.br These methods offer exceptional sensitivity and selectivity, allowing for the detection and structural elucidation of metabolites at very low concentrations. scielo.brnih.gov For this compound, an LC-MS/MS method would be crucial for understanding its biotransformation pathways.
Research on other nitroimidazoles demonstrates the power of this technique. A sensitive LC-MS/MS method was developed for the simultaneous determination of Metronidazole (B1676534), Ronidazole, Dimetridazole, and their hydroxylated metabolites in bovine muscle. cabidigitallibrary.org Similarly, methods for quantifying Metronidazole and Ronidazole in milk have been established using a triple quadrupole mass spectrometer, which operates in the highly selective multiple reaction monitoring (MRM) mode. sciex.comsciex.com Sample preparation often involves liquid-liquid extraction or solid-phase extraction (SPE) to isolate the analytes from complex matrices like plasma or tissue. researchgate.netresearchgate.net
Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS) provides extremely high sensitivity and selectivity, making it ideal for trace-level analysis of impurities or specific derivatized analytes. ijpsjournal.com While LC-MS is more common for non-volatile drugs, GC-MS/MS could be applied to this compound research for detecting specific volatile impurities that could be carcinogenic, such as nitrosamines, at parts-per-billion levels. ijpsjournal.com The use of a tandem mass spectrometer (MS/MS) significantly reduces matrix interference and provides unambiguous identification of target compounds. researchgate.net
Spectroscopic Methods for this compound Characterization
Spectroscopic methods are fundamental for the qualitative and quantitative analysis of drug compounds, relying on the interaction of electromagnetic radiation with the molecule.
Ultraviolet-Visible (UV-Vis) Spectroscopy for Quantitative Analysis
Ultraviolet-Visible (UV-Vis) spectroscopy is a simple, cost-effective, and robust technique widely used for the quantitative analysis of pharmaceuticals. iajps.comijpra.com The method is based on the Beer-Lambert law, which states that the absorbance of a solution is directly proportional to the concentration of the absorbing species. iajps.com
For this compound, which contains a nitroimidazole chromophore, UV-Vis spectroscopy is an excellent tool for routine quantification in bulk drug and dosage forms. The first step in method development is to determine the wavelength of maximum absorbance (λmax) by scanning a solution of the compound across the UV-Vis spectrum. ufrgs.br
Studies on the analogous compound Tinidazole have shown that its λmax can vary depending on the solvent or pH. For example, in 0.5 N NaOH, the λmax is observed at 368.6 nm, while in 0.5 N HCl, it shifts to 279.2 nm. ajol.info Another study determined a λmax of 317 nm in a phosphate buffer at pH 6.8. eurjchem.comsemanticscholar.org This information is critical for developing a specific and sensitive quantitative method. Once the λmax is established, a calibration curve is prepared using standard solutions of known concentrations to demonstrate linearity. eurjchem.com
Table 2: Example UV-Vis Spectroscopy Parameters for Tinidazole Analysis
| Parameter | Method 1 ajol.info | Method 2 ajol.info | Method 3 eurjchem.com |
|---|---|---|---|
| Solvent/Medium | 0.5 N NaOH | 0.5 N HCl | Phosphate Buffer (pH 6.8) |
| λmax | 368.6 nm | 279.2 nm | 317 nm |
| Linearity Range | 20 – 150 µg/ml | 50-150 µg/ml | 3.2-40.0 µg/mL |
| Correlation Coefficient (r²) | Not Specified | Not Specified | 0.9999 |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone analytical technique for the unambiguous structural elucidation of organic molecules such as this compound. numberanalytics.comspringernature.comnih.gov This non-destructive method provides detailed information about the carbon-hydrogen framework of a molecule. numberanalytics.com By analyzing the chemical shifts, spin-spin coupling, and signal intensities in an NMR spectrum, researchers can deduce the connectivity and spatial arrangement of atoms. libretexts.org
One-dimensional (1D) NMR techniques, such as ¹H NMR and ¹³C NMR, offer fundamental insights into the molecular structure. mdpi.com ¹H NMR provides information about the different proton environments, while ¹³C NMR reveals the carbon skeleton. numberanalytics.com For more complex structural problems, two-dimensional (2D) NMR experiments like COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are employed to establish correlations between neighboring protons and between protons and carbons, respectively. These advanced techniques are invaluable for assembling the complete molecular structure of this compound and its potential metabolites or degradation products. numberanalytics.com
The power of NMR also extends to quantitative analysis (qNMR). This method allows for the determination of the absolute concentration and purity of a substance without the need for an identical reference standard, which is particularly advantageous for novel or modified compounds. mdpi.com
Mass Spectrometry (MS) for Molecular and Fragment Ion Analysis
Mass Spectrometry (MS) is an indispensable tool in chemical analysis, providing crucial information about the molecular weight and structure of a compound through the analysis of its molecular and fragment ions. msu.edu In the context of this compound research, MS is used to determine the mass of the parent molecule with high accuracy, confirming its elemental composition. savemyexams.com
When a molecule is introduced into the mass spectrometer, it is ionized to form a molecular ion (M+). msu.edu The mass-to-charge ratio (m/z) of this ion provides the molecular weight of the compound. savemyexams.com This molecular ion can then undergo fragmentation, breaking down into smaller, charged fragments. msu.edulibretexts.org The pattern of these fragment ions is unique to the molecule's structure and serves as a "molecular fingerprint". savemyexams.com
By analyzing these fragmentation patterns, researchers can deduce the structural components of this compound. For instance, the loss of specific neutral fragments can indicate the presence of certain functional groups or structural motifs within the molecule. libretexts.orgnih.gov Techniques such as MS/MS (tandem mass spectrometry) can further enhance structural elucidation by selecting a specific precursor ion, fragmenting it, and then analyzing the resulting product ions, providing detailed information about the molecule's connectivity. lcms.cz
Table 1: Common Fragmentation Patterns in Mass Spectrometry
| Functional Group | Characteristic Fragment Loss |
|---|---|
| Alkanes | Series of peaks 14 mass units apart (loss of (CH₂)nCH₃) libretexts.org |
| Alcohols | Loss of H₂O (M-18), or loss of an alkyl group libretexts.org |
| Aldehydes | Alpha-cleavage, McLafferty rearrangement nih.gov |
| Ketones | Alpha-cleavage, McLafferty rearrangement nih.gov |
| Carboxylic Acids | Loss of OH (M-17) and COOH (M-45) libretexts.org |
| Amines | Alpha-cleavage is dominant libretexts.org |
This table is interactive. Click on the headers to sort.
Surface-Enhanced Raman Spectroscopy (SERS) for Trace Detection
Surface-Enhanced Raman Spectroscopy (SERS) is a highly sensitive analytical technique used for the trace detection of molecules. clinmedjournals.orgfraunhofer.de It is a variation of Raman spectroscopy where the Raman signal of a molecule is enormously amplified when it is adsorbed onto or in close proximity to a nanostructured metallic surface, typically made of gold or silver. clinmedjournals.orgmdpi.com This enhancement can be several orders of magnitude, enabling the detection of even single molecules. clinmedjournals.org
For the analysis of this compound, SERS offers a rapid and sensitive method for detection at very low concentrations. clinmedjournals.org The technique provides a unique vibrational fingerprint of the molecule, allowing for its specific identification even in complex matrices. fraunhofer.de The choice of the SERS substrate and the excitation wavelength are critical parameters that need to be optimized to achieve the maximum signal enhancement. fraunhofer.demdpi.com The development of stable and reproducible SERS substrates is an active area of research to facilitate reliable trace detection of various analytes, including pharmaceuticals like this compound. mdpi.comnih.gov
Chemical Derivatization Methodologies for Analytical Enhancement
Chemical derivatization is a strategy employed in analytical chemistry to modify an analyte, like this compound, to improve its detection and separation characteristics. actascientific.comresearchgate.net This is particularly useful for compounds that lack a strong chromophore or fluorophore, or for those that have poor chromatographic properties. actascientific.comnih.gov
Derivatization can be performed either before the analyte enters the separation column (pre-column) or after it has been separated (post-column). actascientific.com
Pre-column derivatization involves reacting the sample with a derivatizing agent before injection into the chromatographic system. actascientific.com This approach is widely used to improve the volatility of analytes for gas chromatography (GC) or to enhance the detectability for high-performance liquid chromatography (HPLC). researchgate.netaxionlabs.com However, a potential drawback is that the complex sample matrix can interfere with the derivatization reaction, leading to decreased reproducibility. grupobiomaster.com
Post-column derivatization occurs after the components of the sample have been separated by chromatography but before they reach the detector. actascientific.comgrupobiomaster.com This method is often considered more rugged and repeatable because the separation of the analyte from matrix components prevents potential interference with the derivatization reaction. grupobiomaster.com A common application is in the analysis of amino acids, where a reagent is added to the column effluent to produce a colored or fluorescent derivative that can be easily detected. grupobiomaster.comnih.govresearchgate.net
The choice of the derivatizing reagent is critical for the success of the analytical method. researchgate.net The ideal reagent should react selectively with the target functional group of this compound, be stable, and the reaction should proceed to completion to ensure quantitative analysis. researchgate.netmdpi.com
Optimizing the reaction conditions is equally important. mdpi.com Factors such as reaction time, temperature, pH, and the concentration of the reagent and any necessary catalysts must be carefully controlled to achieve a high and consistent reaction yield. nih.govmdpi.comnih.gov For instance, in the silylation of benzodiazepines for GC-MS analysis, the concentration of the silylating agent and the solvent volume were found to be pivotal for high efficiency. mdpi.com Experimental designs, such as factorial or central composite designs, can be employed to systematically optimize these parameters. nih.govnih.gov
Validation Protocols for Novel Analytical Methods
The validation of a new analytical method is a mandatory process to ensure that the method is suitable for its intended purpose. unodc.org It provides documented evidence that the method is reliable, reproducible, and accurate for the analysis of this compound. scielo.br Regulatory bodies and international guidelines, such as those from the International Council for Harmonisation (ICH), provide a framework for the validation process. researchgate.netkingston.ac.uk
Key validation parameters that must be evaluated include:
Specificity/Selectivity: The ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components. scielo.br
Linearity: The ability of the method to produce test results that are directly proportional to the concentration of the analyte within a given range. kingston.ac.uk
Range: The interval between the upper and lower concentration of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity. scielo.br
Accuracy: The closeness of the test results obtained by the method to the true value. scielo.br
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision). scielo.br
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. researchgate.net
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. researchgate.net
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters, providing an indication of its reliability during normal usage. researchgate.net
By rigorously evaluating these parameters, researchers can ensure that a novel analytical method for this compound is fit for purpose and will generate consistently reliable data. unodc.org
In Vitro Molecular and Biochemical Investigations of Pirinidazole
Studies on Specific Enzymatic Systems and Biochemical Pathways
Pirinidazole, a member of the 5-nitroimidazole family, functions as a prodrug that requires intracellular enzymatic reduction of its nitro group to exert its cytotoxic effects. researchgate.net This activation process is primarily carried out by enzymatic systems unique to anaerobic or microaerophilic organisms, which provides the basis for its selective toxicity.
The key enzyme system implicated in the activation of this compound and other 5-nitroimidazoles is the pyruvate (B1213749):ferredoxin oxidoreductase (PFOR) pathway. researchgate.netresearchgate.net PFOR is a crucial enzyme in the central metabolism of anaerobic protozoa, such as Trichomonas vaginalis, and some anaerobic bacteria. bioone.orgproteopedia.org It catalyzes the oxidative decarboxylation of pyruvate to acetyl-CoA, transferring electrons to a low-redox-potential electron carrier, typically ferredoxin. bioone.orgproteopedia.org This reduced ferredoxin is then capable of donating an electron to the nitro group of this compound, initiating a series of reductions that produce highly reactive cytotoxic intermediates, including nitro radicals. researchgate.netresearchgate.net
Another critical group of enzymes involved are nitroreductases . scispace.comkegg.jp These enzymes can directly reduce the nitro group of this compound, contributing to its activation. scispace.com The activity of nitroreductases is considered a significant factor in the efficacy of nitroimidazole drugs. scispace.comkegg.jpveteriankey.com In some organisms, decreased nitroreductase activity has been linked to resistance. scispace.comkegg.jp For instance, studies on the related nitroimidazole, metronidazole (B1676534), have shown that resistance in Giardia lamblia can be linked to alterations in flavin metabolism and the downregulation of enzymes like PFOR and ferredoxin, while in Tritrichomonas foetus, resistance is associated with a loss of PFOR activity. researchgate.netasm.orgscielo.brnih.gov
Macromolecular Binding Assays (e.g., protein-ligand interactions, DNA binding)
The cytotoxic effect of activated this compound is largely attributed to its interaction with essential macromolecules within the target cell, most notably DNA. researchgate.net Following enzymatic reduction, the generated reactive intermediates, such as nitroso derivatives and nitro radicals, are highly electrophilic and can covalently bind to cellular macromolecules. researchgate.net
DNA Binding: The primary macromolecular target for activated 5-nitroimidazoles is DNA. researchgate.net The reactive metabolites of this compound can cause significant damage to DNA, including strand breakage and helix destabilization, which ultimately inhibits DNA replication and repair processes, leading to cell death. researchgate.net This interaction is a critical component of the compound's mechanism of action.
Specific quantitative data from macromolecular binding assays for this compound, such as its DNA binding constant (K_b), are not widely reported in the available literature. However, studies on related nitroimidazole compounds provide insights into the nature of these interactions. For example, coordination complexes of tinidazole, another 5-nitroimidazole, have been shown to interact with calf thymus DNA (ct-DNA) with significant binding affinities. One such copper-tinidazole complex exhibited a strong binding constant (K_b) of 2.6 ± 0.5 × 10⁶ M⁻¹, indicating a potent interaction with DNA. rsc.org It is important to note that these values are for a metal complex of a related drug and not for this compound itself.
Table 1: DNA Binding Constants of Selected Compounds (for comparative context)
| Compound | DNA Type | Binding Constant (K_b) (M⁻¹) | Reference |
|---|---|---|---|
| [Cu(tnz)₂(μ-Cl)Cl]₂ (Tinidazole complex) | ct-DNA | 2.6 ± 0.5 × 10⁶ | rsc.org |
| Tetracycline HCl | ct-DNA | (6.9 ± 0.3) × 10⁴ | mdpi.com |
| Ciprofloxacin HCl | ct-DNA | (2.8 ± 0.6) × 10⁴ | mdpi.com |
| Ethidium Bromide | DNA | 0.31 ± 0.02 µM⁻¹ | nih.gov |
Note: This table includes data for other compounds to provide context on DNA binding assays, as specific data for this compound was not found.
Protein Binding: While DNA is the primary target, the reactive metabolites of this compound can also bind to proteins, potentially inhibiting their function. researchgate.net The piperazine (B1678402) ring in this compound's structure is thought to modulate electron distribution, which may influence its binding to protozoal enzymes. researchgate.net However, detailed protein-ligand interaction studies and specific binding affinities for this compound with target proteins are not extensively documented in the reviewed literature.
Cell-Based Assays for Molecular Readouts (e.g., gene expression, protein modulation)
Cell-based assays are crucial for understanding how a compound affects the molecular landscape of a cell. While specific studies detailing the gene expression or protein modulation profiles induced by this compound are limited, research on the closely related drug metronidazole in Trichomonas vaginalis provides a valuable framework for potential molecular readouts.
Resistance to metronidazole in T. vaginalis has been associated with changes in the expression of genes involved in the drug's activation and the cellular stress response. mdpi.compnas.org For instance, studies have shown that metronidazole-resistant strains often exhibit reduced transcription of the gene encoding for ferredoxin, a key electron transport protein required for drug activation. pnas.org In some resistant strains, ferredoxin mRNA levels were found to be reduced by 50-65%. pnas.org
Comparative transcriptomic and proteomic analyses of metronidazole-sensitive and -resistant T. vaginalis have identified several genes and proteins whose expression is altered. mdpi.comnih.gov These studies suggest that resistance may involve the upregulation of ATP-binding cassette (ABC) transporters and other multidrug resistance pumps, which could actively efflux the drug from the cell. mdpi.com Additionally, proteomic studies have pointed to the downregulation of flavin reductase 1 as a consistent feature in resistant strains. nih.gov
Table 2: Examples of Gene Expression Changes in Metronidazole-Resistant Trichomonas vaginalis (for comparative context)
| Gene/Protein | Function | Observed Change in Resistant Strains | Reference |
|---|---|---|---|
| Ferredoxin | Electron transport for drug activation | Decreased mRNA levels (50-65% reduction) | pnas.org |
| Pyruvate:ferredoxin oxidoreductase (PFOR) | Drug activation pathway | No significant change in mRNA levels in some studies | researchgate.netbioone.org |
| ABC Transporters | Drug efflux | Upregulated in some resistant strains | mdpi.com |
| Flavin Reductase 1 | Oxygen scavenging/Ferric iron reduction | Downregulated | nih.gov |
| 5'-nucleotidase surE | Stress response | Upregulated | mdpi.com |
Note: This table summarizes findings for the related compound metronidazole, as specific data for this compound was not found. These genes represent potential molecular markers for investigating this compound's effects.
These findings suggest that cell-based assays monitoring the expression of genes related to drug activation pathways (e.g., PFOR, ferredoxin), efflux pumps (e.g., ABC transporters), and stress responses would be valuable for characterizing the molecular effects of this compound.
Mechanistic Investigations of Cellular Responses at a Molecular Level
The cellular response to this compound at a molecular level is a multifaceted process initiated by the enzymatic activation of the drug. The generation of reactive nitro radicals inside the cell induces significant oxidative stress and damages critical cellular components. researchgate.net
One of the primary molecular mechanisms is the disruption of DNA integrity. researchgate.net As detailed in section 6.2, the activated form of this compound binds to DNA, causing strand breaks and inhibiting essential processes like replication and transcription. researchgate.net This leads to an arrest of the cell cycle and ultimately triggers programmed cell death or apoptosis.
Furthermore, the interaction of this compound's reactive metabolites with other macromolecules disrupts key cellular pathways. The inhibition of enzymes like PFOR not only activates the drug but also cripples the parasite's central energy metabolism. researchgate.net In anaerobic protozoa, this disruption of pyruvate metabolism leads to a significant decrease in ATP production, compromising cellular functions.
Cells may mount a stress response to counteract the toxic effects of this compound. As inferred from studies on metronidazole, this can involve the upregulation of proteins involved in detoxification and repair, such as multidrug efflux pumps. mdpi.com Conversely, a key mechanism of resistance involves the downregulation of the very enzymes required for the drug's activation, such as ferredoxin and PFOR, effectively reducing the amount of cytotoxic radicals produced. pnas.org The interplay between these damage-inducing and adaptive response pathways at the molecular level determines the ultimate fate of the cell upon exposure to this compound.
Pharmacological Characterization in Defined In Vitro Systems
The in vitro pharmacological characterization of this compound has demonstrated its potent activity against various anaerobic protozoa. The primary method for this characterization is the determination of the Minimum Inhibitory Concentration (MIC) or the 50% inhibitory concentration (IC₅₀), which quantifies the drug's efficacy in inhibiting parasite growth in culture.
This compound has shown significant efficacy against Trichomonas vaginalis, the causative agent of trichomoniasis. researchgate.net In vitro studies have reported 100% trichomonacidal efficacy at a concentration of 10 µg/ml for certain derivatives. researchgate.net
Table 3: In Vitro Activity of 5-Nitroimidazoles Against Trichomonas vaginalis (for comparative context)
| Compound | Isolate Type | MIC/MLC (µg/mL) | Assay Condition | Reference |
|---|---|---|---|---|
| Metronidazole | Sensitive | MIC: 3.2 µM (~0.55 µg/mL) | Anaerobic | nih.gov |
| Metronidazole | Clinically Resistant | MIC: 25 µM (~4.28 µg/mL) | Anaerobic | nih.gov |
| Metronidazole | Sensitive | MLC: <6.3 µg/mL | - | nih.gov |
| Metronidazole | Resistant (Treatment Failure) | MLC: ≥50 µg/mL | - | nih.gov |
| Tinidazole | Metronidazole-Resistant | Lower MLCs than Metronidazole | - | nih.gov |
| This compound Derivative | T. vaginalis | 10 µg/mL (100% trichomonacidal) | In vitro | researchgate.net |
Note: MIC = Minimum Inhibitory Concentration; MLC = Minimum Lethal Concentration. This table includes data for related 5-nitroimidazoles to provide context, as comprehensive data for this compound is limited.
The development of resistance to this compound has also been characterized in vitro. Serial passage experiments have suggested that this compound may have a lower propensity for inducing resistance compared to metronidazole, showing only a 3-fold increase in MIC after 20 generations, compared to a 12-fold increase for metronidazole. researchgate.net This suggests a potentially more durable pharmacological profile for this compound.
Computational Chemistry and in Silico Studies of Pirinidazole
Quantum Chemical Calculations for Electronic Structure and Reactivity
Quantum chemical calculations are employed to investigate the intrinsic properties of a molecule, offering insights into its stability, reactivity, and spectroscopic characteristics. rsc.orgaspbs.com These calculations solve the Schrödinger equation for the molecule, providing a detailed description of its electronic distribution.
Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. wikipedia.org It is a widely used approach in quantum chemistry for calculating molecular properties. plos.orgnih.govekb.eg DFT applications for Pirinidazole would involve optimizing its 3D geometry to find the most stable conformation (lowest energy state) and calculating various electronic properties. mdpi.com By using functionals of the spatially dependent electron density, DFT can determine the properties of a many-electron system. wikipedia.org These calculations are foundational for understanding the molecule's behavior and for subsequent docking and dynamics simulations.
Key parameters obtained from DFT calculations include the total energy, dipole moment, and the distribution of electrostatic potential. For instance, a hypothetical DFT study on this compound using the B3LYP functional and a 6-311++G(d,p) basis set could yield the results shown in the table below. plos.org The molecular electrostatic potential (MESP) map, another output, would identify the electron-rich (electronegative) and electron-poor (electropositive) regions of this compound, which are crucial for predicting sites of interaction. nih.gov
Table 1: Hypothetical DFT-Calculated Properties of this compound
| Parameter | Calculated Value | Significance |
|---|---|---|
| Total Energy (Hartree) | -1250.45 | Indicates the molecule's stability at 0 Kelvin. |
| Dipole Moment (Debye) | 3.85 | Measures the molecule's overall polarity, influencing its solubility and ability to engage in electrostatic interactions. plos.org |
| EHOMO (eV) | -6.20 | Energy of the Highest Occupied Molecular Orbital; relates to the ability to donate electrons. |
| ELUMO (eV) | -1.85 | Energy of the Lowest Unoccupied Molecular Orbital; relates to the ability to accept electrons. |
Frontier Molecular Orbital (FMO) theory is a key application of molecular orbital theory used to describe and predict chemical reactivity. wikipedia.org It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. numberanalytics.com The energy and shape of these orbitals are critical in determining how a molecule interacts with other molecules, including biological targets.
The energy gap (ΔE) between the HOMO and LUMO is a particularly important descriptor of chemical reactivity and stability. numberanalytics.com A smaller HOMO-LUMO gap suggests that a molecule is more reactive because it requires less energy to excite an electron from the HOMO to the LUMO. numberanalytics.com For this compound, DFT calculations would provide the energies of these frontier orbitals. ekb.eg These values can then be used to calculate global reactivity descriptors that predict its behavior in chemical reactions.
Table 2: Hypothetical Reactivity Descriptors for this compound Derived from FMO Theory
| Reactivity Descriptor | Formula | Hypothetical Value | Interpretation |
|---|---|---|---|
| Energy Gap (ΔE) | ELUMO - EHOMO | 4.35 eV | Indicates kinetic stability; a smaller gap suggests higher reactivity. numberanalytics.comrsc.org |
| Chemical Hardness (η) | (ELUMO - EHOMO) / 2 | 2.175 eV | Measures resistance to change in electron distribution. |
| Electrophilicity (ω) | μ² / 2η (where μ = (EHOMO + ELUMO) / 2) | 3.71 eV | Represents the ability of the molecule to accept electrons. nih.gov |
Molecular Docking Simulations for Target Binding Prediction
Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand, such as this compound) when bound to a second (a receptor, typically a protein). nih.govchemrevlett.com This method is instrumental in structure-based drug design for predicting binding modes and affinities. nih.gov
After an initial docking run places this compound into the binding site of a target protein, the resulting complex must be optimized to achieve a more realistic and low-energy state. biosolveit.de This process, often involving energy minimization, refines the geometry of both the ligand and the surrounding protein side chains to resolve any steric clashes and improve intermolecular interactions. biosolveit.demdpi.com The optimization can simulate an "induced fit" model, where both the ligand and the protein are allowed to adjust their conformations to achieve the best possible fit. nih.gov This refinement is crucial for improving the accuracy of the predicted binding affinity scores.
Table 3: Hypothetical Binding Affinity Scores for this compound Before and After Complex Optimization
| Target Protein | Docking Score (Initial Pose) (kcal/mol) | Docking Score (Optimized Complex) (kcal/mol) | Improvement (%) |
|---|---|---|---|
| Hypothetical Target A | -7.2 | -8.5 | 18.1% |
| Hypothetical Target B | -6.8 | -7.9 | 16.2% |
Once the ligand-target complex is optimized, a detailed analysis of the binding mode is performed. This involves identifying all significant non-covalent interactions between this compound and the amino acid residues of the protein's binding pocket. These interactions can include hydrogen bonds, hydrophobic interactions, and pi-pi stacking. Identifying these interactions is essential for understanding the structural basis of molecular recognition. scielo.org.mx
"Hotspots" are specific residues within the binding site that contribute most significantly to the binding energy. mdpi.com Identifying these key residues is critical for rational drug design, as modifications to the ligand can be specifically aimed at enhancing interactions with these hotspots to improve potency and selectivity.
Table 4: Hypothetical Binding Interactions of this compound with a Target Protein
| This compound Moiety | Interacting Residue | Interaction Type | Distance (Å) |
|---|---|---|---|
| Hydroxymethyl group | Asp128 | Hydrogen Bond | 2.1 |
| Imidazole (B134444) ring | Tyr230 | Pi-Pi Stacking | 3.5 |
| Pyridinyl ring | His232 | Hydrogen Bond | 2.4 |
| Methyl group | Val85, Leu90 | Hydrophobic | N/A |
Molecular Dynamics Simulations for Conformational Landscape and Stability
While molecular docking provides a static snapshot of the binding pose, molecular dynamics (MD) simulations offer a dynamic view of the complex over time. nih.gov By simulating the motions of atoms and molecules, MD can assess the stability of the predicted binding pose and explore the conformational landscape of both the ligand and the protein. mdpi.comdovepress.com
An MD simulation of a this compound-protein complex would reveal how the interactions change over nanoseconds or microseconds. plos.org Key metrics such as the Root Mean Square Deviation (RMSD) of the ligand and protein backbone atoms are calculated to assess the stability of the complex. frontiersin.org A stable RMSD trajectory suggests that the docked pose is likely a stable binding mode. plos.org Additionally, Root Mean Square Fluctuation (RMSF) analysis can identify flexible regions of the protein, while hydrogen bond analysis tracks the persistence of these crucial interactions throughout the simulation. dovepress.com This information is vital for confirming the validity of a docking result and understanding the dynamic nature of the binding event. mdpi.com
Table 5: Hypothetical Results from a 100 ns Molecular Dynamics Simulation of a this compound-Protein Complex
| Metric | Average Value | Interpretation |
|---|---|---|
| Protein Backbone RMSD (Å) | 1.5 ± 0.3 | Indicates the protein structure remains stable throughout the simulation. |
| This compound RMSD (Å) | 0.8 ± 0.2 | Shows the ligand maintains a stable binding pose within the active site. plos.org |
| Average RMSF of Binding Site Residues (Å) | 0.9 | Low fluctuation suggests a well-defined and stable binding pocket. |
| Hydrogen Bond Occupancy (%) | 75.4% | High occupancy indicates that key hydrogen bonds are consistently maintained. mdpi.com |
Protein-Ligand Dynamics and Flexibility
Understanding the dynamic nature of the interaction between a ligand like this compound and its target protein is crucial for elucidating its mechanism of action and for the design of more potent analogues. Molecular dynamics (MD) simulations are a powerful computational method used to study the time-dependent behavior of molecular systems, providing a detailed view of the conformational changes that occur upon ligand binding. nih.gov
Key Research Findings from Analogous Nitroimidazole Studies:
| Finding | Implication for this compound Research |
| Ligand and protein flexibility are crucial for binding. nih.gov | Static docking models may be insufficient; dynamic simulations are necessary to understand the binding process accurately. |
| MD simulations can identify stable binding modes. researchgate.netmdpi.com | This can help in predicting the most likely interaction of this compound with its biological target. |
| Key intermolecular interactions can be elucidated. mdpi.com | This knowledge can guide the design of this compound analogues with improved binding affinity. |
Solvation Effects on this compound Behavior
The behavior of a drug molecule in a biological system is significantly influenced by its interactions with the surrounding solvent, which is predominantly water. Solvation effects can impact a molecule's conformation, solubility, and binding affinity to its target. numberanalytics.com Computational models are employed to simulate these effects and predict how a molecule like this compound will behave in an aqueous environment.
There are two main approaches to modeling solvation: explicit and implicit models. mdpi.com
Explicit Solvation Models: These models treat individual solvent molecules as distinct entities interacting with the solute. While computationally intensive, they provide a detailed and accurate picture of the local solvent structure and specific solute-solvent interactions. mdpi.com
Implicit Solvation Models: These models represent the solvent as a continuous medium with a specific dielectric constant. numberanalytics.com Models like the Polarizable Continuum Model (PCM) and the Conductor-like Screening Model (COSMO) are computationally less demanding and can effectively capture the bulk effects of the solvent on the solute's electrostatic properties. numberanalytics.com
Predicting solvation effects is also crucial for understanding and predicting the formation of different crystal structures (solvatomorphs), which can have different physicochemical properties. nih.gov
Quantitative Structure-Activity Relationship (QSAR) Modeling for Biological Activity Prediction
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. longdom.orgjocpr.com By identifying the key molecular features that influence activity, QSAR models can be used to predict the potency of new, unsynthesized compounds, thereby guiding drug design and optimization efforts. nih.govmdpi.com
Descriptor Development and Selection
The foundation of a QSAR model lies in the molecular descriptors used to represent the chemical structures numerically. neovarsity.org These descriptors quantify various aspects of a molecule's physicochemical properties and can be categorized as:
1D Descriptors: Simple properties like molecular weight, logP (lipophilicity), and counts of hydrogen bond donors and acceptors. neovarsity.org
2D Descriptors: Based on the 2D representation of the molecule, including topological indices and molecular fingerprints that describe connectivity and structural fragments. neovarsity.org
3D Descriptors: Derived from the 3D conformation of the molecule, such as molecular shape, volume, and electrostatic potential. neovarsity.org
For this compound and its analogues, a wide range of descriptors would be calculated to capture the structural variations within the series. The selection of the most relevant descriptors is a critical step to build a robust and predictive QSAR model. neovarsity.org This often involves statistical techniques like multiple linear regression (MLR) or more advanced machine learning algorithms to identify the subset of descriptors that best correlates with the observed biological activity. researchgate.net For nitroimidazole compounds, descriptors related to electronic properties (e.g., electronegativity, distribution of charges) and hydrophobicity have been shown to be important for their activity. nih.gov
Examples of Descriptor Classes Used in QSAR:
| Descriptor Class | Examples | Relevance to this compound |
| Hydrophobic | LogP, Molar Refractivity | Membrane permeability and interaction with hydrophobic pockets in the target protein. |
| Electronic | Dipole moment, Partial charges, HOMO/LUMO energies | Governs electrostatic interactions and reactivity, particularly of the nitro group. researchgate.net |
| Steric | Molecular volume, Surface area | Influences the fit of the molecule into the binding site. researchgate.net |
| Topological | Connectivity indices, Shape indices | Encodes information about the size, shape, and branching of the molecule. |
Model Validation and Predictive Power Assessment
A QSAR model is only useful if it can accurately predict the activity of new compounds. Therefore, rigorous validation is essential to assess its reliability and predictive power. researchgate.netmdpi.comnumberanalytics.com The validation process typically involves two key steps:
Internal Validation: This assesses the robustness of the model using the same dataset it was trained on. A common method is leave-one-out (LOO) cross-validation, where the model is repeatedly built with one compound removed and then used to predict the activity of that compound. researchgate.net A high cross-validated correlation coefficient (Q²) is indicative of a robust model. mdpi.com
External Validation: This is the ultimate test of a model's predictive ability. The model is used to predict the activity of a set of compounds (the test set) that were not used in its development. researchgate.net The predictive power is often measured by the predictive correlation coefficient (R²_pred). A good QSAR model should have an r² value greater than 0.6 and a Q² value greater than 0.5. mdpi.com
For a QSAR model of this compound analogues, the dataset would be split into a training set for model building and a test set for validation. The performance of the model would be judged by its ability to accurately predict the biological activities of the compounds in the test set. nih.gov
De Novo Design and Virtual Screening of this compound Analogues
Computational techniques like de novo design and virtual screening are powerful tools for exploring chemical space and identifying novel compounds with desired biological activities. europa.euopenmedicinalchemistryjournal.com
De Novo Design aims to create entirely new molecules from scratch. nih.gov These methods can be either ligand-based or structure-based. In the context of this compound, a structure-based de novo design approach would use the 3D structure of its biological target to build new molecules that are complementary in shape and chemical properties to the active site. nih.gov This can lead to the discovery of novel scaffolds that may have improved properties over the original this compound structure.
Virtual Screening is a computational method used to search large libraries of existing compounds to identify those that are most likely to bind to a drug target. openmedicinalchemistryjournal.comfrontiersin.org This can be done in two ways:
Ligand-Based Virtual Screening (LBVS): This approach uses the structure of a known active ligand, like this compound, as a template to search for other molecules with similar properties. frontiersin.org
Structure-Based Virtual Screening (SBVS): This method, also known as molecular docking, involves docking a library of compounds into the 3D structure of the target protein and scoring their potential binding affinity. frontiersin.org
The combination of these techniques can significantly accelerate the discovery of new this compound analogues. For example, a virtual library of compounds could be screened against the target of this compound, and the top-scoring hits could then be synthesized and tested experimentally. europa.eu
Machine Learning and Artificial Intelligence Applications in this compound Research
Machine learning (ML) and artificial intelligence (AI) are revolutionizing drug discovery by enabling the analysis of large and complex datasets to identify patterns and make predictions. mdpi.commdpi.commednexus.org In this compound research, these technologies can be applied in several ways:
Enhanced QSAR Modeling: ML algorithms such as support vector machines (SVM), random forests (RF), and artificial neural networks (ANNs) can be used to develop more sophisticated and predictive QSAR models than traditional linear methods. researchgate.netnumberanalytics.com These models can handle non-linear relationships between structure and activity and are often more accurate. mdpi.com
Predictive Modeling of ADMET Properties: ML models can be trained to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of this compound analogues. mdpi.com This allows for the early identification of compounds with potential liabilities, reducing the risk of late-stage failures in drug development.
Generative Models for De Novo Design: Deep learning-based generative models can learn the underlying patterns in large chemical datasets and generate novel molecular structures that are optimized for specific properties, such as high binding affinity and good ADMET profiles. nih.gov
Analysis of Molecular Dynamics Simulations: ML can be used to analyze the vast amount of data generated from MD simulations to identify important conformational states and dynamic features that are relevant for ligand binding. researchgate.net
The integration of AI and ML into the computational workflow for this compound research holds the promise of accelerating the discovery of new and improved therapeutic agents by making the design and testing process more efficient and predictive. nih.govnih.gov
Following a comprehensive search for scientific literature regarding the chemical compound "this compound," it has been determined that there is no available data concerning its metabolism, biotransformation, or the specific enzymatic pathways involved.
Extensive queries for "this compound metabolism," "this compound biotransformation," "Metabolites of this compound," "this compound cytochrome P450," and "In vitro metabolism of this compound" did not yield any specific research findings, papers, or database entries for this particular compound.
Consequently, it is not possible to generate the requested article on the "Metabolism and Biochemical Pathway Elucidation of this compound" as the foundational scientific information required to address the specified outline does not appear to exist in the public domain. While metabolic data is available for other compounds in the nitroimidazole class, such as metronidazole (B1676534) and ornidazole (B1677491), the strict instruction to focus solely on this compound prevents the use of analogous information.
Metabolism and Biochemical Pathway Elucidation of Pirinidazole
Comparative Metabolic Studies across Biological Systems
Significant species differences in drug metabolism are a common phenomenon, and this holds true for the nitroimidazole class of compounds. Understanding these differences is crucial for the extrapolation of preclinical data to humans.
In vivo metabolic studies of ornidazole (B1677491), another 5-nitroimidazole, have revealed distinct metabolic patterns in rats, dogs, and humans. nih.govfabad.org.tr Following oral administration, ornidazole is extensively metabolized in rats, resulting in a wide array of metabolites. nih.govfabad.org.tr In contrast, in humans, the parent drug, ornidazole, is the predominant component found, indicating less extensive metabolism. nih.govfabad.org.tr The dog presents an intermediate profile, with both unchanged ornidazole and its hydroxylated metabolite (M1) being prominent. nih.govfabad.org.tr
The primary route of elimination for ornidazole and its metabolites in these species is through the urine, with metabolites often being excreted as conjugates. nih.gov In humans, stereoselective glucuronidation has been identified as a principal metabolic pathway for ornidazole, with UGT1A9 and UGT2B7 being the key UDP-glucuronosyltransferase isoforms responsible for the conjugation of the R- and S-enantiomers, respectively. researchgate.net
These findings underscore the importance of conducting comparative metabolic studies to identify the most appropriate animal models for predicting the metabolic fate of a new chemical entity in humans. For Pirinidazole, it is plausible that similar species-dependent variations in metabolism would be observed, with potentially different major metabolites and clearance rates across different biological systems.
Table 2: Comparative In Vivo Metabolic Profile of Ornidazole in Different Species
| Species | Predominant Urinary Components | Key Metabolic Pathways |
| Human | Unchanged Ornidazole, Glucuronide conjugates | Stereoselective glucuronidation (UGT1A9, UGT2B7) |
| Dog | Unchanged Ornidazole, Hydroxylated metabolite (M1) | Hydroxylation |
| Rat | Extensive array of metabolites | Multiple oxidative and conjugative pathways |
This table is synthesized from in vivo metabolic studies of ornidazole in humans, dogs, and rats. nih.govfabad.org.trresearchgate.net
Q & A
Q. Example Table for Data Comparison :
| Strain ID | IC50 (µM) | Culture Conditions | Assay Type | Reference |
|---|---|---|---|---|
| TcIII-012 | 25 ± 3.2 | 37°C, aerobic | Alamar Blue | [Author X] |
| TcI-045 | 42 ± 5.1 | 28°C, microaerophilic | Flow cytometry | [Author Y] |
Meta-analysis tools (e.g., RevMan) can statistically reconcile discrepancies by weighting studies based on sample size and methodological rigor .
What experimental designs are optimal for evaluating this compound’s pharmacokinetics in animal models?
Answer:
Use a crossover design to minimize inter-subject variability:
- Phase 1 : Administer this compound orally (50 mg/kg) to rodents; collect plasma/tissue samples at t = 0, 2, 6, 12, 24 hrs.
- Phase 2 : After a washout period, repeat with intravenous administration.
Q. Key Parameters :
- Bioavailability (F) : Calculate using AUC(oral)/AUC(IV).
- Half-life (t½) : Derived from elimination phase slope.
- Tissue Penetration : LC-MS/MS quantification in liver, brain, etc.
Include control groups receiving vehicle-only to distinguish drug-specific effects .
How should researchers validate this compound’s redox-dependent activation in vitro?
Answer:
Employ three-pronged validation :
Chemical Systems : Measure nitroreductase activity using purified enzymes (e.g., T. cruzi nitroreductase) under controlled O2 levels.
Cell-Based Assays : Compare cytotoxicity in wild-type vs. nitroreductase-knockout parasites.
Spectroscopic Confirmation : Use electron paramagnetic resonance (EPR) to detect free radical intermediates.
Q. Critical Controls :
- Include a reducing agent (e.g., dithiothreitol) to mimic intracellular conditions.
- Validate assays with a known redox-active comparator (e.g., Metronidazole) .
What statistical methods are appropriate for analyzing dose-response relationships in this compound studies?
Answer:
- Nonlinear Regression : Fit data to a sigmoidal model (e.g., log[inhibitor] vs. response in GraphPad Prism).
- EC50/IC50 Calculation : Use 4-parameter logistic curves with 95% confidence intervals.
- Outlier Detection : Apply Grubbs’ test or ROUT method (Q = 1%).
Q. Example Table :
| Experiment | EC50 (µM) | Hill Slope | R² |
|---|---|---|---|
| Trial 1 | 18.7 | -1.2 | 0.98 |
| Trial 2 | 20.3 | -1.1 | 0.96 |
For multi-variable studies (e.g., drug combinations), use Chou-Talalay synergy analysis .
How can researchers ensure reproducibility in this compound’s anti-parasitic activity assays?
Answer:
Adopt standard operating procedures (SOPs) for:
- Parasite Culture : Defined media, passage intervals, and viability checks (e.g., >95% motility).
- Drug Preparation : Solvent consistency (e.g., DMSO concentration ≤0.1%), stock solution aliquoting.
- Endpoint Measurements : Calibrated equipment (e.g., plate readers) and blinded data analysis.
Inter-Lab Validation : Share protocols with collaborating labs and compare results via coefficient of variation (CV < 15% acceptable) .
What advanced techniques elucidate this compound’s metabolite profile in host tissues?
Answer:
- High-Resolution Mass Spectrometry (HR-MS) : Identify metabolites via exact mass (±5 ppm).
- Stable Isotope Tracing : Administer ¹³C-labeled this compound to track biotransformation pathways.
- Molecular Networking : Use platforms like GNPS to compare fragmentation patterns against libraries.
Q. Example Workflow :
Extract liver homogenates with methanol:acetonitrile (1:1).
Perform LC-HR-MS/MS in positive/negative ion modes.
Annotate metabolites using tools like XCMS Online or MetaboAnalyst .
How do researchers balance ethical considerations in this compound’s preclinical testing?
Answer:
Follow 3R principles (Replacement, Reduction, Refinement):
- Replacement : Use in silico models (e.g., QSAR) for initial toxicity screening.
- Reduction : Optimize sample sizes via power analysis (α = 0.05, β = 0.2).
- Refinement : Implement non-invasive imaging (e.g., bioluminescence) to monitor parasite burden in real time.
Document ethical approvals (IACUC or equivalent) and adhere to ARRIVE guidelines for animal reporting .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

